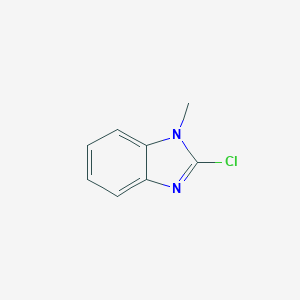

2-chloro-1-methyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZYKSFMGDWHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349811 | |

| Record name | 2-Chloro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-02-1 | |

| Record name | 2-Chloro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 1 Methyl 1h Benzimidazole

Established Synthetic Pathways to 2-Chloro-1-methyl-1H-benzimidazole

The most common and industrially viable route to this compound involves the initial synthesis of a precursor, 1-methyl-1H-benzimidazol-2(3H)-one, which is subsequently chlorinated. This modular approach allows for high purity and yield of the final product.

Cyclocondensation Approaches

The foundational step in the synthesis is the construction of the benzimidazole (B57391) core. This is typically achieved through the cyclocondensation of N-methyl-o-phenylenediamine with a suitable one-carbon synthon.

The synthesis of the key intermediate, 1-methyl-1H-benzimidazol-2(3H)-one, or its thione analogue, begins with N-methyl-o-phenylenediamine. sigmaaldrich.comnih.gov This precursor is reacted with a carbonyl or thiocarbonyl source to form the five-membered heterocyclic ring fused to the benzene (B151609) ring. Common reagents for this cyclization include urea (B33335), phosgene (B1210022), ethyl chloroformate, or carbon disulfide. For instance, the reaction with carbon disulfide in methanol (B129727) leads to the formation of 1-methyl-1H-benzimidazole-2(3H)-thione. nih.govsigmaaldrich.comsigmaaldrich.com Similarly, condensation with urea or phosgene derivatives yields the corresponding 1-methyl-1H-benzimidazol-2(3H)-one. This cyclocondensation reaction is a critical step that establishes the core benzimidazole structure before the introduction of the chloro-substituent.

The efficiency of the cyclocondensation reaction is highly dependent on several parameters. The choice of solvent, reaction temperature, and duration are critical for maximizing yield and ensuring the purity of the resulting benzimidazolone or benzimidazolethione intermediate.

For example, the synthesis of 1-methyl-1H-benzimidazole-2(3H)-thione from N-methyl-1,2-phenylenediamine and carbon disulfide is typically performed in methanol at a low temperature (0°C) and stirred for an extended period (24 hours) to achieve a good yield (76%). nih.gov The optimization of these conditions, including molar ratio of reactants and the choice of a suitable base or catalyst, is essential for driving the reaction to completion and minimizing the formation of side products.

Table 1: Selected Reaction Parameters for Benzimidazole Ring Formation

| Reactants | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine (B120857), Acetic Acid | None (Neat) | None | 140 | 0.5 | 90 | umich.edu |

| o-Phenylenediamine, Benzoic Acid | None (Neat) | None | 140 | 1.5 | 83 | umich.edu |

| N-methyl-1,2-phenylenediamine | Carbon Disulfide | Methanol | 0 | 24 | 76 | nih.gov |

| o-Phenylenediamine, Glycolic Acid | None | DMF | 90-100 | Optimized | High | banglajol.info |

Chlorination Methods

Once the 1-methyl-1H-benzimidazol-2(3H)-one or its corresponding thione is prepared and purified, the next crucial step is the introduction of the chlorine atom at the C-2 position.

The conversion of 1-methyl-1H-benzimidazol-2(3H)-one to this compound is most effectively and commonly achieved using phosphorus oxychloride (POCl₃). nih.govresearchgate.net This powerful chlorinating and dehydrating agent is widely used in industrial settings for its reliability and efficiency. researchgate.netgoogle.com The reaction typically involves heating the benzimidazolone precursor in neat phosphorus oxychloride under reflux. google.com The mechanism involves the activation of the carbonyl group by POCl₃, followed by nucleophilic attack of the chloride ion. This method is favored for its ability to produce the desired 2-chloro derivative in high yield and purity. google.comgoogle.com The reaction temperature and duration are key parameters, with typical conditions ranging from 70°C to 130°C. google.com

Table 2: Conditions for POCl₃-Mediated Chlorination of Benzimidazolones

| Starting Material | Reagent | Temperature (°C) | Time | Yield (%) | Reference |

| 6,6-difluoro- nih.govrsc.orgdioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one | POCl₃ (neat) | Reflux | 6 hours | 21.5 | google.com |

| 1,3-dihydro-benzimidazol-2-one | POCl₃ / HCl | Not Specified | Not Specified | Not Specified | google.com |

Alternative Synthetic Routes and Their Comparative Analysis

While the two-step synthesis via a benzimidazolone intermediate is the most established pathway, alternative methods exist. One such alternative involves the direct chlorination of 1,3-dihydro-benzimidazole-thiones. Reacting these thione derivatives with chlorine gas in an organic solvent can produce 2-chloro-benzimidazoles in excellent yields (over 90%) and high purity. google.com This method offers an advantage by potentially reducing the number of synthetic steps if the thione precursor is readily available.

Another approach involves the condensation of o-phenylenediamines directly with carboxylic acids or aldehydes. umich.edubanglajol.infoorientjchem.org For example, reacting o-phenylenediamine with various carboxylic acids at elevated temperatures without a solvent can produce 2-substituted benzimidazoles in high yields. umich.edu However, to obtain the specific target molecule, this compound, this would require starting with N-methyl-o-phenylenediamine and a suitable chloro-substituted carboxylic acid derivative, which may present challenges with reactivity and side reactions.

Comparing these routes, the POCl₃-mediated chlorination of 1-methyl-1H-benzimidazol-2(3H)-one remains the most robust and widely adopted method, particularly on an industrial scale, due to its high efficiency and the clean conversion to the final product. google.comgoogle.com The direct chlorination of thiones is a strong alternative, especially if high yields and purity can be consistently achieved. Direct condensation methods, while simple, offer less control for synthesizing this specific chloro-substituted derivative compared to the modular two-step approach.

Methodological Advancements in this compound Synthesis

Traditional methods for the synthesis of benzimidazole derivatives often involve multi-step procedures with long reaction times and the use of harsh reagents. Recent advancements have focused on overcoming these limitations by developing more efficient and environmentally benign synthetic routes.

Application of Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The application of microwave irradiation in the synthesis of benzimidazole derivatives has demonstrated significant advantages over conventional heating methods, including drastic reductions in reaction times, improved product yields, and cleaner reaction profiles. jocpr.comarkat-usa.org

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in the reviewed literature, the general principles and observed benefits in the synthesis of analogous benzimidazole derivatives suggest its high potential for this specific compound. For instance, the synthesis of various 2-substituted benzimidazoles has been achieved in minutes under microwave irradiation, compared to hours required for conventional heating. mdpi.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, leading to faster reaction rates. jocpr.com

Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aryl-1-arylmethyl-1H-benzimidazoles | Conventional | Several hours | Good to excellent | - |

| 2-Aryl-1-arylmethyl-1H-benzimidazoles | Microwave | 5-15 minutes | High | mdpi.com |

| 1,2-Disubstituted benzimidazoles | Conventional | 60 minutes | 61.4 | mdpi.com |

| 1,2-Disubstituted benzimidazoles | Microwave | 5 minutes | 99.9 | mdpi.com |

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. sphinxsai.com For the synthesis of this compound, several green chemistry approaches can be envisioned based on the synthesis of related benzimidazole compounds.

One key aspect is the use of environmentally benign solvents and catalysts. ijpdd.orgniscpr.res.in Water, being a non-toxic and readily available solvent, has been successfully employed in the synthesis of benzimidazoles. sphinxsai.com The use of solid-supported catalysts, which can be easily recovered and reused, also aligns with green chemistry principles. ijpdd.org Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation, represent a highly attractive green synthetic strategy. mdpi.commdpi.com

Green Chemistry Approaches in Benzimidazole Synthesis

| Green Principle | Application in Benzimidazole Synthesis | Reference |

|---|---|---|

| Use of Safer Solvents | Water, Ethanol (B145695) | sphinxsai.comniscpr.res.in |

| Use of Recyclable Catalysts | Solid-supported catalysts (e.g., clays, zeolites) | ijpdd.org |

| Energy Efficiency | Microwave irradiation | mdpi.commdpi.com |

| Waste Prevention | Solvent-free reactions, one-pot synthesis | mdpi.comniscpr.res.in |

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic routes and improving product yields. The formation of this compound can be postulated to proceed through a multi-step pathway.

A plausible mechanism for the formation of the benzimidazole ring involves the initial condensation of an o-phenylenediamine derivative with a carbonyl compound or its equivalent. In the context of synthesizing this compound, a potential route involves the reaction of N-methyl-o-phenylenediamine with chloroacetyl chloride.

The proposed mechanism is as follows:

Nucleophilic Attack: The more nucleophilic secondary amine of N-methyl-o-phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the primary amine attacks the newly formed imine carbon.

Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the benzimidazole ring.

Tautomerization: The final step involves tautomerization to yield the stable aromatic this compound.

A similar mechanistic pathway has been proposed for the formation of 2-phenyl-1H-benzimidazole, which supports this proposed mechanism. researchgate.net The presence of the electron-donating methyl group on the nitrogen atom is expected to influence the nucleophilicity of the diamine and potentially the rate of the reaction.

Chemical Reactivity and Transformation Studies of 2 Chloro 1 Methyl 1h Benzimidazole

Nucleophilic Substitution Reactions at the C2-Position

The C2 position of the benzimidazole (B57391) ring in 2-chloro-1-methyl-1H-benzimidazole is the most reactive site for nucleophilic substitution reactions. The presence of the methyl group on the N1 nitrogen atom prevents the competitive proton abstraction that can occur with N-unsubstituted benzimidazoles when strong nucleophiles are used. thieme.com This N-substitution enhances the electrophilicity of the C2 carbon, making the chlorine atom a good leaving group that is readily displaced by a variety of nucleophiles. thieme.com

Displacement of the Chlorine Atom by Amines (e.g., Hydrazine (B178648) Hydrate)

The chlorine atom at the C2 position can be effectively displaced by various amino nucleophiles. thieme.com One notable example is the reaction with hydrazine hydrate (B1144303), which leads to the formation of 2-hydrazinyl-1-methyl-1H-benzimidazole. While specific studies on the N-methylated compound are detailed, related reactions on the 2-chloro-1H-benzimidazole scaffold show that refluxing with hydrazine hydrate in ethanol (B145695) for several hours yields the corresponding 2-hydrazinyl product in good yields. derpharmachemica.comnih.gov This transformation is a common and efficient method for introducing a hydrazinyl group, which can serve as a versatile intermediate for further synthetic modifications. nih.gov

Table 1: Reaction of 2-Chloro-1H-benzimidazole with Hydrazine Hydrate

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-1H-benzo[d]imidazole | Hydrazine Hydrate | Ethanol | Reflux, 6 hours | 2-Hydrazinyl-1H-benzo[d]imidazole | 75% | derpharmachemica.com |

The displacement of the chlorine atom by amines generally proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In this two-step process, the amine (nucleophile) first attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This step is typically the rate-determining step. Subsequently, the chlorine atom is eliminated, and the aromaticity of the benzimidazole ring is restored. msu.edu

Reactivity with Alkoxides and Thiolates

Similar to amines, alkoxides and thiolates are effective nucleophiles for the substitution of the C2-chlorine. The reaction of this compound with alkoxides, such as sodium methoxide (B1231860) or ethoxide, readily yields the corresponding 2-alkoxy-1-methyl-1H-benzimidazole. thieme.comlongdom.org This contrasts with the N-unsubstituted 2-chloro-1H-benzimidazole, which is resistant to displacement by alkoxides due to competing deprotonation at the N1 position. thieme.com

Likewise, treatment with thiolates or their precursors, like sodium hydrosulfide, results in the formation of the corresponding 2-thiol derivative, which exists in tautomeric equilibrium with its thione form, 1-methyl-1H-benzimidazole-2(3H)-thione. thieme.com

Table 2: Nucleophilic Substitution with Alkoxides and Thiolates

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Alkoxide (e.g., NaOCH₃) | 2-Alkoxy-1-methyl-1H-benzimidazole | thieme.comlongdom.org |

| This compound | Sodium Hydrosulfide (NaSH) | 1-Methyl-1H-benzimidazole-2(3H)-thione | thieme.com |

Steric effects play a crucial role in the nucleophilic substitution at the C2 position. thieme.com While less hindered alkoxides react readily, bulkier nucleophiles face significant steric hindrance from the adjacent N-methyl group and the fused benzene (B151609) ring. ucsd.edulibretexts.org A prominent example is the reaction with potassium tert-butoxide, a sterically demanding nucleophile. Studies show that this compound is reluctant to react with the tert-butoxide ion, highlighting the importance of steric factors in these substitution reactions. thieme.com This reduced reactivity is attributed to the difficulty of the bulky nucleophile in approaching the C2 carbon for the backside attack characteristic of SN2-like processes. libretexts.orgpdx.edu

Electrophilic Aromatic Substitution on the Benzene Ring

Nitration and Halogenation Studies

Studies on related benzimidazole derivatives provide insight into the electrophilic substitution patterns of this compound. For instance, the nitration of 2-amino-1-methylbenzimidazole (B158349) with potassium nitrate (B79036) in sulfuric acid yields a mixture of the 5-nitro and 6-nitro derivatives. longdom.org This indicates that the 5- and 6-positions of the benzene ring are activated for electrophilic attack. The general mechanism involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺) by a catalyst, which then attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion). msu.edulibretexts.org Loss of a proton from this intermediate restores aromaticity and yields the substituted product. libretexts.org

Similarly, halogenation is expected to occur on the benzene ring. Regioselective electrophilic bromination of a 5(6)-(formylamino)benzimidazole derivative resulted in the formation of the 4(7)-bromo product, demonstrating the feasibility of halogenating the benzene portion of the molecule. chem-soc.si The chlorination of some dimethylbenzimidazoles has also been reported. researchgate.net It is anticipated that under appropriate conditions, this compound would undergo nitration and halogenation primarily at the 5- and 6-positions of the benzene ring.

Table 3: Anticipated Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Expected Major Products | Reference (based on analogous structures) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole and 2-Chloro-1-methyl-6-nitro-1H-benzimidazole | longdom.org |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 5-Bromo-2-chloro-1-methyl-1H-benzimidazole and 6-Bromo-2-chloro-1-methyl-1H-benzimidazole | chem-soc.si |

Regioselectivity and Electronic Effects of Substituents

The reactivity of the benzimidazole ring is significantly influenced by the electronic properties of its substituents. In this compound, the chlorine atom at the 2-position and the methyl group at the N-1 position are key determinants of its chemical behavior. The benzimidazole ring itself is an aromatic, 10π electron system. chemicalbook.com The nitrogen at position 1 (N-1) is of the pyrrole (B145914) type, while the nitrogen at position 3 (N-3) is of the pyridine (B92270) type, rendering the C-2 position, where the chlorine is attached, susceptible to nucleophilic substitution. chemicalbook.com

The electronic effect of substituents on the benzene portion of the benzimidazole core dictates the regioselectivity of electrophilic aromatic substitution reactions. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, favoring substitution at the ortho and para positions relative to the activating group. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position. In the context of the benzimidazole system, the positions on the benzene ring (4, 5, 6, and 7) are π-excessive and thus prone to electrophilic attack. chemicalbook.com For instance, the introduction of substituents can modulate the strength of intramolecular hydrogen bonds in related benzimidazole derivatives, which in turn affects their electronic properties. sciepub.com

In nucleophilic aromatic substitution (SNAr) reactions at the C-2 position, the nature of substituents on the benzimidazole ring can influence the reaction rate. Electron-withdrawing groups on the benzene ring can enhance the electrophilicity of the C-2 carbon, facilitating the attack by nucleophiles. The regioselectivity in nucleophilic aromatic substitutions is often governed by both inductive and mesomeric effects, which stabilize the intermediate Meisenheimer complex. stackexchange.com In di-substituted systems like 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the 4-position, a phenomenon that highlights the subtle electronic control within fused heterocyclic systems. nih.gov

Theoretical studies, such as those employing Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have been used to evaluate the effects of various substituents on the electronic structure of benzimidazole derivatives. sciepub.com These studies show that both electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) can significantly alter the intramolecular charge transfer and the stability of the molecule. sciepub.comresearchgate.net

Table 1: Influence of Substituent Electronic Effects on Benzimidazole Reactivity

| Substituent Type | Position of Influence | Effect on Reactivity | Favored Reaction Type |

| Electron-Donating Group (EDG) | Benzene Ring | Activates the ring towards electrophilic attack | Electrophilic Aromatic Substitution (ortho, para-directing) |

| Electron-Withdrawing Group (EWG) | Benzene Ring | Deactivates the ring towards electrophilic attack | Electrophilic Aromatic Substitution (meta-directing) |

| Electron-Withdrawing Group (EWG) | Benzene Ring | Enhances electrophilicity of the C-2 carbon | Nucleophilic Aromatic Substitution |

Oxidation and Reduction Chemistry of the Benzimidazole Core

The benzimidazole nucleus can undergo both oxidation and reduction reactions, although the conditions required can be harsh. The stability of the aromatic system means that the core itself is generally resistant to oxidation. However, the introduction of specific functional groups can provide sites for oxidative transformations. For example, the oxidation of related 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can lead to the formation of sulfonic acids, demonstrating that the heteroatom-containing part of the ring can be susceptible to oxidation under specific conditions. google.com

Reduction of the benzimidazole core is also challenging. More commonly, reduction reactions target substituents on the ring. A notable example is the reduction of nitro-substituted benzimidazoles. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or iron powder in the presence of an acid. acs.orgorganic-chemistry.org This transformation is a key step in the synthesis of many biologically active benzimidazole derivatives, providing a versatile handle for further functionalization. For instance, a tandem reaction involving SnCl₂-promoted reduction of a nitro group, followed by condensation and cyclization, has been developed for the synthesis of complex heterocyclic systems. acs.org

While direct oxidation or reduction of the this compound core is not commonly reported, the principles governing the redox chemistry of the benzimidazole scaffold suggest that such transformations are theoretically possible, likely requiring potent reagents and forcing conditions that may also affect the chloro-substituent.

Cyclization and Annulation Reactions Involving the Benzimidazole Nucleus

The this compound scaffold is an excellent precursor for the synthesis of fused polycyclic heterocyclic systems through cyclization and annulation reactions. These reactions often take advantage of the reactivity of both the C-2 chloro substituent and the N-1 or N-3 positions of the imidazole (B134444) ring.

One common strategy involves the reaction of 2-chlorobenzimidazoles with bifunctional nucleophiles, leading to the formation of new rings. These processes, often termed cyclocondensation reactions, are powerful methods for constructing complex molecular architectures. wisdomlib.orgresearchgate.net For example, reaction with 2-aminobenzimidazole (B67599) has been shown to lead to the formation of fused systems. researchgate.net Similarly, the reaction of 2-mercaptobenzimidazole (B194830) with 1,3-diketones can yield benzimidazo[2,1-b]thiazole derivatives through a regioselective [3+2] cyclo-condensation. researchgate.net

Annulation onto the benzimidazole core is another important transformation. nih.gov This can be achieved through various synthetic protocols, including those involving transition metal catalysis. Copper-catalyzed cascade reactions have been employed to synthesize benzimidazoquinazoline derivatives from substituted 2-(2-halophenyl)-1H-benzo[d]imidazoles. nih.gov Such strategies demonstrate the utility of the benzimidazole nucleus as a foundational element for building more elaborate, often biologically active, fused ring systems. The N-1 methyl group in this compound pre-defines the regiochemistry of cyclization involving the imidazole nitrogen, directing the annulation pathway.

Metal-Catalyzed Coupling Reactions Utilizing the C-Cl Bond

The chlorine atom at the C-2 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or its ester. organic-chemistry.orglibretexts.org It is a widely used method for forming C-C bonds. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can facilitate the coupling of substrates like this compound with various aryl and heteroaryl boronic acids. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free conditions have also been developed. nih.govnih.gov This reaction is instrumental in the synthesis of arylalkynes. This compound can be coupled with a range of terminal alkynes to produce 2-alkynyl-1-methyl-1H-benzimidazoles, which are valuable intermediates in medicinal chemistry and materials science.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct method for the vinylation of the benzimidazole C-2 position. The reaction of this compound with various alkenes can yield 2-vinyl-1-methyl-1H-benzimidazole derivatives, often with high stereoselectivity for the trans isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds by reacting an aryl halide with an amine. wikipedia.orgrsc.orgresearchgate.net The amination of this compound with primary or secondary amines provides direct access to 2-amino-1-methyl-1H-benzimidazole derivatives. The choice of phosphine ligand is critical for the success of these reactions, especially with less reactive aryl chlorides. acs.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions of this compound

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | Organoboron reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²) | 2-Aryl-1-methyl-1H-benzimidazole |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Terminal alkyne (e.g., R-C≡CH) | C(sp²)-C(sp) | 2-Alkynyl-1-methyl-1H-benzimidazole |

| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene (e.g., CH₂=CHR) | C(sp²)-C(sp²) | 2-Vinyl-1-methyl-1H-benzimidazole |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | Amine (e.g., R₂NH) | C(sp²)-N | 2-Amino-1-methyl-1H-benzimidazole |

Design and Synthesis of Novel Derivatives Based on 2 Chloro 1 Methyl 1h Benzimidazole

Strategies for Diversification at the C2-Position

The C2-position of 2-chloro-1-methyl-1H-benzimidazole is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups and molecular scaffolds. This reactivity is the basis for creating extensive libraries of novel compounds with potential therapeutic applications.

Hydrazone derivatives of benzimidazoles are a well-established class of compounds with significant biological activities, including antimicrobial and anticancer properties. researchgate.net The general synthesis of benzimidazole-hydrazones involves the condensation of a benzimidazole (B57391) hydrazide with various aldehydes or ketones. researchgate.net Starting from this compound, the chloro group can be displaced by hydrazine (B178648) hydrate (B1144303) to form the corresponding 2-hydrazinyl-1-methyl-1H-benzimidazole intermediate. This intermediate can then be reacted with a variety of substituted aldehydes to yield a library of 1-methyl-benzimidazole-2-hydrazone derivatives.

While the specific synthesis of a precursor for a compound designated as AE-848 from this compound is not detailed in widely available literature, the synthetic strategy described is a common pathway to access hydrazone derivatives with potential medicinal applications. This approach allows for the systematic modification of the aldehyde component to explore structure-activity relationships (SAR) for various therapeutic targets.

The chlorine atom at the C2-position of this compound is readily displaced by alkoxides and thiolates to furnish alkoxy and thioether derivatives, respectively. These reactions are typically carried out in the presence of a base.

For the synthesis of alkoxy derivatives, this compound can be reacted with a variety of alcohols in the presence of a suitable base to yield the corresponding 2-alkoxy-1-methyl-1H-benzimidazoles. Similarly, reaction with thiols provides 2-(alkylthio)-1-methyl-1H-benzimidazoles. A study on related benzimidazole systems has demonstrated the construction of 2-alkoxy and 2-thioalkoxy benzimidazole libraries using various alkyl halides, alcohols, and thiols in the solution phase. nih.gov

Thioether derivatives have also been synthesized from the related 2-chloromethyl-1H-benzimidazole by reaction with different aromatic amines and heterocycles, indicating the versatility of the chlorosubstituted benzimidazole core for generating diverse structures. researchgate.net

The nitrogen atoms of the benzimidazole ring, particularly the N3 atom, possess lone pairs of electrons that can coordinate with a variety of metal ions to form organometallic complexes. This compound and its derivatives can act as ligands in coordination chemistry. The synthesis of such complexes typically involves the reaction of the benzimidazole derivative with a metal salt in a suitable solvent.

For instance, various metal complexes of benzimidazole derivatives have been synthesized and characterized, demonstrating the coordinating ability of the benzimidazole scaffold. These complexes have shown potential applications in catalysis and as anticancer agents. The electronic properties of the benzimidazole ligand, which can be tuned by substituents on the benzene (B151609) ring or at the C2-position, influence the properties of the resulting metal complex.

Substitution and Modification of the Benzene Moiety (e.g., 6-Bromo-2-chloro-1-methyl-1H-benzimidazole)

Modification of the benzene portion of the this compound scaffold offers another dimension for structural diversification. The introduction of substituents on the benzene ring can significantly impact the physicochemical properties and biological activity of the resulting molecules.

A key example of this strategy is the synthesis of 6-bromo-2-chloro-1-methyl-1H-benzimidazole. This compound can be prepared through several synthetic routes. One approach involves the bromination of 1-methyl-2-chlorobenzimidazole. Another method is the cyclization of an appropriately substituted o-phenylenediamine (B120857). The presence of the bromine atom at the 6-position can enhance the biological activity or provide a handle for further functionalization through cross-coupling reactions.

The synthesis of various substituted thiazolo[3,2-a]benzimidazoles has been achieved starting from bromo-substituted benzimidazole precursors, highlighting the utility of halogenated benzimidazoles in constructing more complex heterocyclic systems. researchgate.netresearchgate.net

Table 1: Synthetic Approaches for 6-Bromo-2-chloro-1-methyl-1H-benzimidazole

| Synthetic Route | Starting Materials | Key Steps | Reference |

| Bromination | 1-methyl-2-chlorobenzimidazole, Brominating agent (e.g., NBS) | Electrophilic aromatic substitution | |

| Cyclization | Substituted o-phenylenediamine | Condensation and cyclization |

Development of Multifunctional Benzimidazole Conjugates

The development of multifunctional benzimidazole conjugates involves combining the benzimidazole core with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or synergistic activities. This approach is widely used in drug discovery to target multiple pathways or to improve the pharmacokinetic profile of a drug.

One strategy is the synthesis of benzimidazole-thiazinone derivatives. These tricyclic structures can be synthesized in a one-pot reaction and have shown antimicrobial activity. nih.gov Another approach is the conjugation of benzimidazoles with other heterocyclic rings known for their biological activity. For example, benzimidazole derivatives have been linked to piperazine (B1678402) and homopiperazine (B121016) moieties to create potent H1-antihistaminic agents. sci-hub.se

The synthesis of benzimidazole derivatives linked to anti-inflammatory agents or other bioactive scaffolds further illustrates the potential for creating novel multifunctional compounds. nih.gov

Methodologies for High-Throughput Derivatization

The demand for large and diverse compound libraries for drug screening has driven the development of high-throughput synthesis and purification methodologies. For benzimidazole derivatives, several approaches can be employed.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of N-substituted and 2,6-disubstituted 1H-benzimidazole derivatives. rsc.org This method is amenable to parallel synthesis formats, allowing for the rapid generation of a library of compounds.

Solid-phase synthesis is another powerful technique for the high-throughput generation of benzimidazole derivatives. In one study, a library of 2-thione benzo[d]imidazole derivatives was constructed on a solid phase using diverse alkyl halides and boronic acids. nih.gov This approach facilitates the purification process, as excess reagents and byproducts can be washed away from the resin-bound product.

Furthermore, the development of high-throughput analytical methods is crucial for the rapid characterization of these compound libraries.

Pharmacological and Biological Research of 2 Chloro 1 Methyl 1h Benzimidazole Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 2-chloro-1-methyl-1H-benzimidazole have been the subject of investigations into their effectiveness against a range of microbial pathogens. These studies are crucial in the search for new therapeutic agents, particularly in an era of increasing antimicrobial resistance.

The antibacterial potential of benzimidazole (B57391) derivatives has been widely explored. While specific data on this compound is limited, research on structurally related compounds provides valuable insights into their potential antibacterial profile.

Studies on various benzimidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a library of 53 benzimidazole derivatives, including some derived from 2-(chloromethyl)-1H-benzo[d]imidazole, showed antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives reported potent activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and -resistant Staphylococcus aureus. ijpsjournal.com The minimum inhibitory concentrations (MICs) for some of these compounds ranged from 2 to 16 μg/mL, comparable to the antibiotic ciprofloxacin. ijpsjournal.com

Interactive Table: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(chloromethyl)-1H-benzo[d]imidazole derivatives | MRSA | Comparable to Ciprofloxacin | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Escherichia coli | 2-16 | ijpsjournal.com |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Streptococcus faecalis | 2-16 | ijpsjournal.com |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | MSSA | 2-16 | ijpsjournal.com |

The antifungal properties of benzimidazole derivatives are well-documented. Research on derivatives of 2-chloromethyl-1H-benzimidazole has shown promising results against various fungal pathogens. A study on a series of 35 such derivatives found that they exhibited antifungal activity against five phytopathogenic fungi. nih.gov For example, compound 7f (2-((4-Chlorophenoxy)methyl)-1-methyl-5-nitro-1H-benzo[d]imidazole) showed selective inhibition of Botrytis cinerea with an IC50 of 13.36 μg/mL, which was comparable to the commercial fungicide hymexazol. nih.gov Another compound, 5b , demonstrated remarkable antifungal properties against several fungi, including Colletotrichum gloeosporioides, with an IC50 of 11.38 μg/mL. nih.gov Furthermore, other research has highlighted the potent activity of 2-chloromethyl-1H-benzimidazole derivatives against Candida albicans, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 12.5 µg/ml. researchgate.net

Interactive Table: Antifungal Activity of Selected 2-Chloromethyl-1H-benzimidazole Derivatives

| Compound | Fungal Strain | IC50 (μg/mL) | Reference |

|---|---|---|---|

| 7f | Botrytis cinerea | 13.36 | nih.gov |

| 5b | Colletotrichum gloeosporioides | 11.38 | nih.gov |

| 5b | Cytospora sp. | 30.97 | nih.gov |

| 5b | Fusarium solani | 40.15 | nih.gov |

| 4m | Colletotrichum gloeosporioides | 20.76 | nih.gov |

| 4m | Alternaria solani | 27.58 | nih.gov |

| 4m | Fusarium solani | 18.60 | nih.gov |

| VMKP 8 | Candida albicans | 12.5 (MIC) | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzimidazole derivatives. Research indicates that the nature and position of substituents on the benzimidazole ring system significantly influence their activity. nih.gov For antifungal agents derived from 2-chloromethyl-1H-benzimidazole, the introduction of a chlorine atom at the para-position of a benzene (B151609) ring was found to enhance activity. nih.gov The presence of a sulfonyl group was also identified as critical for the inhibition of C. gloeosporioides. nih.gov Furthermore, an unsubstituted benzene ring in certain derivatives improved activity. nih.gov In the context of antibacterial agents, studies on other benzimidazole derivatives have shown that electron-withdrawing groups on the phenyl ring attached to the benzimidazole core can enhance activity. nih.gov The N-1 position of the benzimidazole ring is also a key site for modification to improve chemotherapeutic efficacy. nih.gov

Antibacterial Spectrum and Potency

Antiviral Activity Research

The antiviral potential of benzimidazole derivatives has been investigated against a variety of viruses. While specific studies on this compound are not prevalent, research on related structures provides a basis for their potential in this area. A study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles demonstrated potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov Another study on 2-phenylbenzimidazole (B57529) derivatives reported that some compounds exhibited high and selective activity against Vaccinia Virus (VV) and BVDV. nih.gov These findings suggest that the benzimidazole scaffold, with appropriate substitutions, is a promising framework for the development of novel antiviral agents.

Anticancer and Cytotoxic Properties

Benzimidazole derivatives are a well-established class of compounds with significant anticancer and cytotoxic properties. nih.gov Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov While direct studies on the anticancer effects of this compound are limited, the broader class of benzimidazoles has shown considerable promise. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values comparable to the established anticancer drug paclitaxel. ijpsjournal.com Metal complexes of benzimidazole derivatives have also been shown to exhibit significant cytotoxic activity against human cancer cell lines, including lung, breast, and prostate cancer cells. royalsocietypublishing.org The unique structure of the benzimidazole core makes it an excellent scaffold for the design and development of new anticancer drugs. nih.gov

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A notable characteristic of this compound derivatives is their ability to inhibit the growth of various cancer cell lines. For instance, the derivative known as compound 2g , a N-alkylated-2-(substituted phenyl)-1H-benzimidazole, has demonstrated significant antiproliferative activity against the human breast cancer cell line MDA-MB-231. nih.govacs.org This activity is a key indicator of its potential as an anticancer agent.

Another significant derivative, AE-848 (5-bromo-2-hydroxyisophthalaldehyde bis[(1-methyl-1H-benzimidazol-2-yl)hydrazone]), has shown cytotoxicity against both multiple myeloma-derived cell lines and primary multiple myeloma cells. nih.gov The antiproliferative effects of these derivatives are often dose- and time-dependent, as observed with the benzimidazole derivative BMT-1 in multiple myeloma cells. nih.gov

The structural diversity of benzimidazole derivatives allows for a wide range of anticancer activities. For example, some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent anticancer activity against five different tested cell lines, with IC50 values comparable to the established chemotherapeutic drug, paclitaxel. rsc.org The versatility of the benzimidazole scaffold, with its minimal toxicity profile, makes it an excellent foundation for the development of new anticancer drugs. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Compound 2g | MDA-MB-231 (Breast Cancer) | Significant antiproliferative activity. | nih.govacs.org |

| AE-848 | Multiple Myeloma | Cytotoxic to cell lines and primary cells. | nih.gov |

| BMT-1 | Multiple Myeloma | Dose- and time-dependent decrease in proliferation. | nih.gov |

| Various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Various (5 cell lines) | Potent anticancer activity with low IC50 values. | rsc.org |

Induction of Apoptosis in Malignant Cells (e.g., Multiple Myeloma Cells by AE-848)

Beyond inhibiting proliferation, a crucial mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Derivatives of this compound have been shown to effectively trigger this process in malignant cells.

A prime example is the compound AE-848 , which potently induces apoptosis in human multiple myeloma (MM) cells, both in laboratory cell cultures and in animal models. nih.gov This apoptotic induction is a key factor in its anti-myeloma activity. nih.gov

Similarly, the benzimidazole derivative BMT-1 has been found to induce apoptosis in MM cells through a mitochondrial-mediated pathway. nih.gov This process involves the activation of caspases, such as caspase-3, -8, and -9, which are critical executioners of the apoptotic cascade. nih.gov The induction of apoptosis by these compounds often involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.govnih.gov

Modulation of Key Signaling Pathways (e.g., NF-κB, PI3K/Akt/mTOR)

The anticancer effects of this compound derivatives are often rooted in their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and death. Two of the most significant pathways impacted by these compounds are the NF-κB and PI3K/Akt/mTOR pathways.

The compound AE-848 exerts its pro-apoptotic effects in multiple myeloma cells through the inhibition of both the NF-κB and PI3K/Akt/mTOR signaling pathways. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a well-established strategy in cancer therapy. nih.govnih.gov The NF-κB pathway is also crucial for the survival of many cancer cells, and its inhibition can lead to apoptosis. nih.gov

There is a known crosstalk between the PI3K/Akt/mTOR and NF-κB pathways, where Akt can activate NF-κB. nih.gov By targeting these interconnected pathways, benzimidazole derivatives can effectively disrupt the signaling networks that drive cancer progression. nih.govnih.gov The modulation of these pathways by compounds like cilostazol, which has a benzimidazole core, has also been observed in other disease models, highlighting the broader therapeutic potential of this chemical class. eg.net

Enzyme Inhibition Studies

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases, including cancer.

Identification of Target Enzymes

Research has identified several key enzymes as targets for benzimidazole derivatives. These include:

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleotides and is a well-known target for anticancer drugs. acs.orgnih.govrsc.org Certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been predicted through molecular docking studies to target DHFR. rsc.orgnih.gov

Aromatase: This enzyme is involved in the synthesis of estrogens and is a key target in the treatment of hormone-responsive breast cancer. nih.gov

H+/K+-ATPase: Inhibition of this proton pump by the benzimidazole derivative BMT-1 has been linked to the induction of apoptosis in multiple myeloma cells. nih.gov

Protein Kinases: This large family of enzymes plays a critical role in cell signaling and is a major focus of cancer drug development. researchgate.netnih.govrsc.org

Sirtuins: Certain N,2,5-trisubstituted 1H-benzimidazole derivatives have shown inhibitory activity against SIRT1 and SIRT2. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6): These have been identified as potential targets for the anticancer activity of some benzimidazole derivatives. rsc.orgrsc.org

Kinase Inhibition Profiles

The inhibition of protein kinases is a major area of investigation for benzimidazole derivatives due to the central role of kinases in cancer. researchgate.netnih.govrsc.org These compounds are considered an attractive scaffold for the development of kinase inhibitors. rsc.org

In silico studies have shown that 2-phenylbenzimidazole has the potential to inhibit key protein kinases such as CDK4/CycD1 and Aurora B , which are involved in cell cycle regulation. researchgate.netnih.gov Furthermore, newly designed 2-(aminomethyl)benzimidazole derivatives are being explored as potential tyrosine kinase inhibitors. chemrevlett.com Another study focused on 2-amidobenzimidazole derivatives as new inhibitors of protein kinase CK1δ , which is implicated in cell cycle control and DNA repair. researchgate.net

Table 2: Kinase Inhibition by Benzimidazole Derivatives

| Derivative Class | Target Kinase(s) | Significance | Reference |

|---|---|---|---|

| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | Inhibition of cell cycle regulation. | researchgate.netnih.gov |

| 2-(Aminomethyl)benzimidazole derivatives | Tyrosine Kinases | Potential as targeted cancer therapy. | chemrevlett.com |

| 2-Amidobenzimidazole derivatives | Protein Kinase CK1δ | Implicated in cell cycle and DNA repair. | researchgate.net |

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE10A)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Inhibition of specific PDEs is a therapeutic strategy for various conditions.

Novel benzimidazole derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A) . nih.govnih.gov Optimization of an initial hit compound led to the development of derivatives with improved metabolic stability and potent PDE10A inhibitory activity. nih.gov One such derivative, compound 14 , demonstrated high potency with an IC50 of 2.8 nmol/L and excellent selectivity. nih.gov The development of these inhibitors highlights the potential of the benzimidazole scaffold for creating highly selective enzyme inhibitors for various therapeutic applications. nih.govnih.gov

Receptor Modulation Investigations

Derivatives of the benzimidazole core structure are known to exert their pharmacological effects by modulating a variety of biological receptors and enzymes. The substitutions at the N-1 and C-2 positions of the benzimidazole ring are particularly crucial in determining the specific biological activity. dntb.gov.ua

Research has shown that benzimidazole derivatives can interact with a diverse set of targets:

Inflammatory Pathway Receptors and Enzymes: A primary mechanism for the anti-inflammatory effects of benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.govresearchgate.net Beyond COX, these compounds also interact with and inhibit other targets in the inflammatory cascade, including 5-lipoxygenase (5-LOX), transient receptor potential vanilloid-1, cannabinoid receptors, and bradykinin (B550075) receptors. nih.govdntb.gov.uanih.gov Some derivatives have also been shown to inhibit the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Microtubule Polymerization: A well-established mechanism, particularly for the anthelmintic and anticancer activity of benzimidazoles, is the disruption of microtubule polymerization by binding to β-tubulin. mdpi.comkoreascience.krnih.govyoutube.com This action is selective, showing a significantly higher affinity for parasitic tubulin over mammalian tubulin, which accounts for their therapeutic use against parasitic worms. nih.gov

Other Enzyme and Receptor Targets: The versatility of the benzimidazole scaffold allows its derivatives to target various other receptors. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been investigated for their interaction with dihydrofolate reductase (DHFR), a potential target for both antimicrobial and anticancer activities. nih.govrsc.org Other studies have identified novel 2-heteroaryl benzimidazole derivatives as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). psu.edu Furthermore, some derivatives have been found to inhibit the release of lysosomal enzymes from neutrophils, suggesting a mechanism of action distinct from typical COX inhibition. nih.gov

Other Biological Activities and Therapeutic Potential

Building on their ability to modulate various biological targets, derivatives of this compound have been investigated for a range of therapeutic applications.

The anti-inflammatory properties of benzimidazole derivatives are well-documented. researchgate.netnih.govmdpi.com The primary mechanism often involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2), which leads to a reduction in the production of inflammatory prostaglandins. researchgate.netnih.gov

However, research has also uncovered atypical anti-inflammatory mechanisms. Some substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles have demonstrated anti-inflammatory activity in adjuvant-induced arthritis models without inhibiting cyclooxygenase in vitro. nih.gov The activity of these compounds was linked to their ability to inhibit the release of lysosomal enzymes from neutrophils, suggesting an alternative pathway for their anti-inflammatory effects. nih.gov

Further studies have shown that certain benzimidazole derivatives can suppress the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages, adding another layer to their anti-inflammatory potential. nih.gov For example, one study reported a series of derivatives where a specific compound was found to be a potent inhibitor of 5-LOX, COX, TNF-α, and IL-6. nih.gov

The modulation of immune responses represents another therapeutic avenue for benzimidazole derivatives. Research has identified specific structural classes within the benzimidazole family that exhibit potent immunosuppressive effects. One notable example is the class of benzimidazo[2,1-b]quinazolin-12-ones, which have been described as a new class of powerful immunosuppressive compounds. acs.org

The benzimidazole scaffold is recognized for its potential in developing agents with central nervous system (CNS) activity, including anticonvulsant and sedative effects. mdpi.comnih.gov Various derivatives have been synthesized and screened for their ability to protect against seizures in established experimental models.

Studies have utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate anticonvulsant activity. In one study, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides was synthesized, and several compounds exhibited potent anticonvulsant effects in both models, with most being devoid of neurotoxicity at tested doses. researchgate.netnih.gov Another study on 4-thiazolidinone (B1220212) derivatives containing a 2-mercapto benzimidazole moiety also reported potent anticonvulsant activity in the MES model. nih.gov

Condensed imidazo[1,2-a]benzimidazole derivatives have also shown promise. Several compounds in this class demonstrated significant anticonvulsive activity in a corazole-induced seizure model, with some showing potency comparable to the reference drug valproic acid at much lower molar ratios. researchgate.netscispace.com The sedative properties of benzimidazole derivatives are often considered in conjunction with their other CNS activities, with some compounds showing a decrease in spontaneous locomotor activity, which may be related to neurosedative effects. nih.gov

The benzimidazole class of compounds is most famously known for its broad-spectrum anthelmintic (anti-parasitic worm) activity and has been used extensively in both veterinary and human medicine since the 1960s. koreascience.krnih.govnih.gov This activity is a hallmark of the benzimidazole scaffold itself.

The primary mechanism of action for benzimidazole anthelmintics is their interaction with the protein β-tubulin. mdpi.comyoutube.com By binding to the β-tubulin of the parasite, these drugs inhibit its polymerization into microtubules. koreascience.kryoutube.com Microtubules are essential cellular structures involved in a variety of vital functions, including cell division, motility, and nutrient absorption. The disruption of microtubule formation leads to a cascade of effects within the parasite, including impaired glucose uptake and depletion of glycogen (B147801) stores, which ultimately results in energy depletion, immobilization, and death of the worm. youtube.com

This mechanism exhibits selective toxicity because benzimidazoles bind with much higher affinity to the β-tubulin of parasitic nematodes than to the tubulin of their mammalian hosts. nih.gov This selectivity is a key reason for their therapeutic success and safety profile as anthelmintic agents. nih.govnih.gov

Mechanisms of Action at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

Research into benzimidazole (B57391) derivatives has identified several molecular targets, with a significant focus on proteins involved in cell proliferation and survival. A prominent target for some benzimidazole-based compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. nih.gov Upregulation of EGFR is a common feature in many human tumors, making it a key target for anticancer drug development. nih.gov

Docking studies have been employed to visualize the binding interactions between benzimidazole derivatives and the EGFR kinase domain. These studies reveal that certain derivatives can fit into the ATP-binding pocket of EGFR, exhibiting interactions similar to known inhibitors like erlotinib. nih.gov This binding is thought to inhibit the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades that lead to cell proliferation. nih.gov While direct studies on 2-chloro-1-methyl-1H-benzimidazole's interaction with EGFR are not extensively detailed in the provided results, the general mechanism of EGFR inhibition by the broader benzimidazole class provides a strong hypothetical framework for its action.

Another critical molecular target for some benzimidazole compounds is tubulin. Fenbendazole, a related benzimidazole, has been shown to have a moderate affinity for mammalian tubulin, leading to its destabilization. researchgate.net This interference with microtubule dynamics can disrupt mitosis and lead to cell cycle arrest and apoptosis.

Furthermore, dihydrofolate reductase (DHFR) has been identified as a potential receptor for both the antimicrobial and anticancer activities of certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov DHFR is essential for the synthesis of nucleic acids and amino acids, and its inhibition can halt cell proliferation. nih.gov

Biochemical Pathway Modulation by Benzimidazole Derivatives

The interaction of benzimidazole derivatives with their molecular targets initiates a cascade of events that modulate various biochemical pathways within the cell, ultimately leading to specific cellular responses such as apoptosis.

A significant mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is tightly regulated by a family of cysteine proteases known as caspases.

Caspase Activation: The activation of caspases is a central event in the apoptotic cascade. Studies on various benzimidazole compounds have demonstrated their ability to trigger this activation. For instance, some derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways, suggested by the elevated expression of pro-apoptotic markers like CASPASE-3 and CASPASE-8. jksus.org The intrinsic pathway is often initiated by mitochondrial stress, while the extrinsic pathway is triggered by the activation of death receptors on the cell surface.

PARP Cleavage: A key substrate for activated caspase-3 and caspase-7 is Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is an enzyme involved in DNA repair. During apoptosis, caspases cleave the 116-kDa PARP-1 into an 85-kDa and a 24-kDa fragment. nih.gov This cleavage event serves two main purposes: it prevents the cell from repairing its DNA, thus committing it to apoptosis, and it conserves cellular energy (ATP) that would otherwise be consumed by PARP-1 activity, ensuring sufficient energy for the execution of the apoptotic program. nih.gov The cleavage of PARP is considered a hallmark of apoptosis and has been observed in cells treated with various cyclic dipeptides that induce this process. nih.govresearchgate.net

Mitochondria play a central role in the intrinsic apoptotic pathway. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. nih.gov A decrease in ΔΨm is an early event in apoptosis and can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov

Several benzimidazole compounds have been shown to dose-dependently reduce the mitochondrial membrane potential in cancer cells. nih.gov This disruption of the ΔΨm can be caused by various factors, including the inhibition of ATP synthesis and the production of reactive oxygen species (ROS). nih.gov The loss of ΔΨm is often a precursor to the activation of the caspase cascade and subsequent apoptotic events. nih.govnih.gov Delocalized lipophilic cations (DLCs), a class of molecules that includes some benzimidazole derivatives, can accumulate in the mitochondria due to the negative potential across the inner mitochondrial membrane, leading to membrane depolarization and structural damage. nih.gov

Intermolecular Forces and Ligand-Target Recognition

The specific and effective binding of a ligand, such as a benzimidazole derivative, to its molecular target is governed by a variety of intermolecular forces. These forces, although individually weak, collectively contribute to the stability of the ligand-target complex and are crucial for biological activity. The primary intermolecular forces involved in the recognition between benzimidazole compounds and their protein targets include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen in the benzimidazole core or its substituents) and another electronegative atom in the binding site of the protein. Hydrogen bonds are highly directional and play a significant role in determining the specificity of ligand binding.

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms. They arise from temporary fluctuations in electron distribution, creating transient dipoles. While individually weak, the cumulative effect of many van der Waals interactions can be substantial, especially for ligands that fit snugly into a binding pocket.

Hydrophobic Interactions: The benzimidazole ring system is largely nonpolar and thus hydrophobic. In the aqueous environment of the cell, the hydrophobic core of the ligand tends to be excluded from water and driven into the often-hydrophobic binding pockets of proteins. This is a major driving force for ligand binding.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the target protein. The nitrogen atoms in the imidazole (B134444) ring can be protonated, carrying a positive charge that can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site.

The specific arrangement and nature of substituents on the benzimidazole scaffold can significantly influence these interactions, thereby affecting the binding affinity and selectivity of the compound for its target. For example, the presence of a chloro group, as in this compound, can alter the electronic properties and steric profile of the molecule, potentially influencing its interactions with the target protein.

Comparative Analysis of Mechanisms with Related Benzimidazole Compounds

The diverse pharmacological activities of benzimidazole derivatives stem from the varied substituents attached to the core benzimidazole structure. A comparative analysis reveals both common and distinct mechanisms of action among these related compounds.

Many benzimidazole derivatives share the ability to induce apoptosis, but the specific pathways and primary targets can differ. For instance, while some derivatives primarily target EGFR, others, like fenbendazole, interfere with microtubule assembly. nih.govresearchgate.net This highlights how modifications to the benzimidazole scaffold can shift its target preference.

The nature of the substituent at the 2-position of the benzimidazole ring appears to be particularly important for its biological activity. For example, some 2-substituted benzimidazoles have shown potent antibacterial and antifungal activity, while others exhibit significant anticancer properties. srrjournals.com

Furthermore, structure-activity relationship (SAR) studies on derivatives of 2-chloromethyl-1H-benzimidazole have provided insights into how specific structural features influence antifungal activity. nih.gov These studies have shown that:

The introduction of a chlorine atom at the para-position of a benzene (B151609) ring attached to the core structure can increase activity. nih.gov

The presence of a sulfonyl group is critical for the inhibition of certain fungal species. nih.gov

An unsubstituted benzene ring can also enhance activity in some cases. nih.gov

These findings underscore the principle that even minor structural modifications to the benzimidazole framework can lead to significant changes in biological activity and mechanism of action. This modularity makes the benzimidazole scaffold a versatile platform for the development of new therapeutic agents targeting a range of diseases.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.govekb.eg For benzimidazole (B57391) derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to optimize molecular geometries and compute various electronic descriptors. nih.govresearchgate.net These calculations help in understanding the distribution of electrons within the molecule and identifying regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Eg) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) is another valuable output, which maps the electrostatic potential onto the electron density surface of the molecule. This allows for the visualization of electron-rich (negative potential) and electron-poor (positive potential) regions, providing insights into how the molecule will interact with other charged or polar species. dntb.gov.ua For instance, in studies of benzimidazole derivatives, MEP analysis helps to identify chemically reactive sites that could be important for drug action. dntb.gov.ua

Furthermore, quantum chemical calculations can predict other properties like ionization potential, electron affinity, electronegativity, and hardness, which all contribute to a comprehensive understanding of the molecule's reactivity. researchgate.net These theoretical findings can be correlated with experimental observations, such as in the study of corrosion inhibition, where the calculated electronic properties of benzimidazole derivatives were consistent with their observed inhibitory efficiencies. researchgate.net

Table 1: Selected Quantum Chemical Parameters for Benzimidazole Derivatives (Illustrative)

| Parameter | 2-methylbenzimidazole (Gas Phase) | 2-mercaptobenzimidazole (B194830) (Gas Phase) |

| HOMO Energy (eV) | -5.842 | -5.91 |

| LUMO Energy (eV) | -0.781 | -2.639 |

| Energy Gap (eV) | 5.061 | 3.271 |

| Ionization Potential (eV) | 5.842 | 5.91 |

| Electron Affinity (eV) | 0.781 | 2.639 |

| Electronegativity (eV) | 3.312 | 4.2745 |

| Hardness (eV) | 2.5305 | 1.6355 |

This table is illustrative and based on data for related benzimidazole compounds. The values are intended to exemplify the types of parameters obtained from quantum chemical calculations. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as a 2-chloro-1-methyl-1H-benzimidazole derivative, and a biological target, typically a protein. semanticscholar.orgrsc.org These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. ijpsjournal.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpsjournal.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. semanticscholar.org For benzimidazole derivatives, docking studies have been employed to investigate their interactions with various targets, including enzymes like β-tubulin, which is relevant for anthelmintic activity, and Pin1, a protein implicated in cancer. semanticscholar.orgrsc.org The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. rsc.org

Following docking, molecular dynamics simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. semanticscholar.org MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. lokmanhekim.edu.tr These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. semanticscholar.orglokmanhekim.edu.tr For example, MD simulations of benzimidazole derivatives complexed with β-tubulin have been used to assess the stability of the complex and the persistence of key interactions throughout the simulation. semanticscholar.org

Table 2: Illustrative Molecular Docking Results for Benzimidazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |

| BI-02 (a benzimidazole derivative) | Beta-tubulin | -8.50 | Cys239, Leu248, Asn258 |

| Benzimidazole Pin1 inhibitor | Pin1 | Not specified | Lys63, Arg69, Cys113, Leu122, Met130, Ser154 |

This table presents illustrative data from docking studies on benzimidazole derivatives to demonstrate the type of information obtained. semanticscholar.orgrsc.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties and structural features that are most influential for a particular biological effect, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net This predictive capability is highly valuable in drug discovery for prioritizing the synthesis of promising candidates. pnrjournal.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govpnrjournal.com

QSAR studies have been successfully applied to various benzimidazole derivatives to model their antibacterial, antifungal, and other biological activities. nih.govpnrjournal.comnih.gov For instance, a QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa identified key descriptors related to their antibacterial activity. nih.gov The resulting models demonstrated good predictive power, as confirmed by internal and external validation techniques. nih.gov Similarly, 2D and 3D-QSAR models have been developed for benzimidazole derivatives to predict their antifungal activity against Candida albicans. pnrjournal.com

The insights gained from QSAR models can guide the design of new derivatives with enhanced potency by suggesting which structural modifications are likely to improve activity.

In Silico ADME/Tox Predictions for Derivatives

In the process of drug discovery and development, it is crucial to evaluate not only the efficacy of a compound but also its pharmacokinetic and safety profiles. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity (Tox) properties determine how a drug behaves in the body and its potential for causing adverse effects. elsevierpure.com In silico (computer-based) methods for predicting ADME/Tox properties have become indispensable tools for the early assessment of drug candidates, helping to reduce the likelihood of late-stage failures. elsevierpure.comnih.gov

For derivatives of this compound, various computational models can be employed to predict their ADME/Tox profiles. These models are often based on QSAR principles, where structural features are correlated with experimental data for properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and various toxicity endpoints. nih.govijprajournal.com

Several online platforms and software packages, such as SwissADME and ProTox-II, are available for these predictions. nih.gov For example, an in silico ADME analysis can predict properties like a compound's solubility, gastrointestinal absorption, and whether it is likely to be a substrate or inhibitor of important metabolic enzymes like cytochrome P450s. nih.gov Toxicity predictions can assess the likelihood of a compound being mutagenic, carcinogenic, or causing organ-specific toxicity. ijprajournal.com

Studies on benzimidazole derivatives have utilized these in silico tools to evaluate their drug-likeness and potential liabilities. nih.gov For instance, predictions can indicate whether a compound adheres to Lipinski's rule of five, a set of guidelines used to assess the oral bioavailability of a drug candidate. nih.gov The predicted ADME/Tox profile can guide the chemical modification of lead compounds to improve their pharmacokinetic properties and reduce potential toxicity.

Table 3: Illustrative In Silico ADME/Tox Predictions for a Hypothetical Benzimidazole Derivative

| Property | Predicted Value/Classification | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well absorbed from the gut. |

| Blood-Brain Barrier Permeation | No | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |